![molecular formula C19H14N4O B2956358 (E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide CAS No. 179999-21-4](/img/structure/B2956358.png)
(E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide” is a compound that belongs to a series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives . These compounds have been designed, synthesized, and evaluated as BRAFV600E inhibitors .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was elucidated using various techniques such as FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were carried out under specific conditions . The results of these reactions were then analyzed to determine the properties and potential applications of the synthesized compound .Applications De Recherche Scientifique
Cytotoxic Agents
This compound has been explored for its potential as a cytotoxic agent. Derivatives have been designed and synthesized with the aim of discovering new agents that could be used in cancer treatment due to their ability to inhibit cell growth or induce cell death .
Antimicrobial Chemotherapy
Derivatives of this compound have also been synthesized for potential use as antimicrobial chemotherapeutic agents. These derivatives have undergone structural elucidation and could contribute to the development of new treatments for microbial infections .
Pharmaceutical Compounds
The broader class of heterocyclic compounds, which includes this compound, is an area of intensive research due to their applicability in preventing or treating various disorders. Many such compounds are pharmacologically active and are used clinically .
Antioxidant Activity
Compounds related to (E)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide have been tested for their antioxidant activity using methods like DPPH radical scavenging assays. This suggests potential applications in areas where oxidative stress is a concern, such as neurodegenerative diseases .
Molecular Screening
The compound has been included in molecular screening libraries, indicating its potential use in high-throughput screening for drug discovery. This could help identify new therapeutic targets or lead compounds for further development .
Chemical Synthesis
It serves as a key intermediate in the synthesis of various chemical compounds. Its unique structure allows for the creation of diverse derivatives with potential applications across different fields of chemistry and pharmacology.
Design and synthesis of novel cytotoxic agents (E)-Substituted-N-(1,3-diphenylpyrazol-4-yl)methylene benzeneamine derivatives Pharmaceutical compounds research Antioxidant activity study Molecular Screening - BindingDB
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit significant antimicrobial therapeutic effects .
Mode of Action
It’s worth noting that similar compounds have been synthesized and tested for their antimicrobial therapeutic potential .
Biochemical Pathways
Similar compounds have been synthesized and shown to exhibit significant antimicrobial therapeutic effects , suggesting that they may interfere with the biochemical pathways of microorganisms.
Result of Action
Similar compounds have been shown to exhibit significant antimicrobial therapeutic effects . The percent viability of the cells were observed in the range 91–96% at the lowest concentration 3.125 µM while 70–75% at the highest 100 µM .
Propriétés
IUPAC Name |
(E)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c20-12-15(19(21)24)11-16-13-23(17-9-5-2-6-10-17)22-18(16)14-7-3-1-4-8-14/h1-11,13H,(H2,21,24)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONAMTQUYCMBFK-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.